4-(3-Anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid
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Overview
Description
4-(3-Anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an aniline moiety, a pyrrolidine ring, a sulfonyl group, and a thiophene carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiophene structure. One common method involves the reaction of thiophene-2-carboxylic acid with sulfonyl chloride in the presence of a base to introduce the sulfonyl group. This intermediate is then reacted with 3-anilinopyrrolidine under appropriate conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
4-(3-Anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Anilinopyrrolidin-1-yl)sulfonylbenzene-2-carboxylic acid: Similar structure but with a benzene ring instead of thiophene.
4-(3-Anilinopyrrolidin-1-yl)sulfonylfuran-2-carboxylic acid: Similar structure but with a furan ring instead of thiophene.
Uniqueness
4-(3-Anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan analogs. This can influence its reactivity and interactions in various applications, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
4-(3-anilinopyrrolidin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-15(19)14-8-13(10-22-14)23(20,21)17-7-6-12(9-17)16-11-4-2-1-3-5-11/h1-5,8,10,12,16H,6-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGUTWRPYMXQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=CC=CC=C2)S(=O)(=O)C3=CSC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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